N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide
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Overview
Description
N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is a complex organic compound that features a benzoxazole core, a phenyloxan moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with hydrazones in the presence of triethylamine to form thiadiazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control is crucial for maintaining the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an antifungal or antimicrobial agent.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyloxan moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethoxy)benzene-1-sulfonamide
- 2-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
Uniqueness
N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzoxazole core is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]-2-propan-2-yl-1,3-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16(2)22-25-19-14-17(8-9-20(19)28-22)21(26)24-15-23(10-12-27-13-11-23)18-6-4-3-5-7-18/h3-9,14,16H,10-13,15H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILTXRWJWALXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(O1)C=CC(=C2)C(=O)NCC3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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